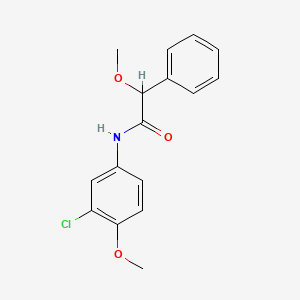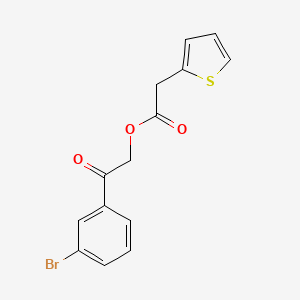
N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide
描述
N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide, also known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMMPA is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. In
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Specifically, N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide has been shown to bind to certain receptors in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide can inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory mediators, and protect against oxidative stress. In vivo studies have shown that N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide can reduce inflammation, protect against neurodegeneration, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide in lab experiments is its relatively simple synthesis method, which allows for the preparation of large quantities of the compound. Additionally, N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide has been shown to have low toxicity and good stability, making it a safe and reliable reagent for various applications. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide is its limited solubility in aqueous solutions, which may require the use of organic solvents in certain experiments.
未来方向
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide. One area of interest is the development of N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide-based drugs for the treatment of various diseases. Specifically, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide and to optimize its pharmacological properties. Additionally, the use of N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide in material science and organic synthesis is an area that could be further explored. Finally, the development of new synthetic methods for N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide and its derivatives may lead to the discovery of new compounds with improved properties and potential applications.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In material science, N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In organic synthesis, N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide has been used as a reagent for the preparation of various compounds.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-9-8-12(10-13(14)17)18-16(19)15(21-2)11-6-4-3-5-7-11/h3-10,15H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKLPSRAQGDBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3933321.png)
![3-isopropoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3933329.png)
![N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3933372.png)
![isobutyl 4-({4-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3933381.png)
![N-(3-fluorophenyl)-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B3933387.png)
![4-ethoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3933389.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B3933415.png)
![(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933417.png)
![4-[1-benzoyl-3-(4-methylbenzoyl)-2-imidazolidinyl]-N,N-dimethylaniline](/img/structure/B3933422.png)

![ethyl 2-benzyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B3933432.png)
![4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide](/img/structure/B3933434.png)